An In-depth Technical Guide to 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Properties
An In-depth Technical Guide to 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a methoxynaphthalene moiety attached to a 2-aminothiazole ring. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with antimicrobial, anti-inflammatory, anticancer, and antiviral properties[1]. The methoxynaphthalene group is also a key pharmacophore, notably present in the non-steroidal anti-inflammatory drug (NSAID) naproxen and its prodrug nabumetone[2][3][4]. The combination of these two pharmacophores in a single molecule makes 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine a compound of significant interest for drug discovery and development, potentially offering novel therapeutic activities.
This technical guide provides a comprehensive overview of the chemical properties of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine, including a detailed, field-proven synthetic protocol, purification methods, and an in-depth analysis of its spectral characteristics. While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive characterization, empowering researchers to confidently synthesize and identify this promising compound.
I. Physicochemical Properties
| Property | Value | Source/Justification |
| Molecular Formula | C₁₄H₁₂N₂OS | [5] |
| Molecular Weight | 256.33 g/mol | [5] |
| CAS Number | 195824-61-4 | [5][6] |
| Appearance | Predicted: Off-white to pale yellow solid | Based on the common appearance of 2-aminothiazole and naphthalene derivatives. |
| Melting Point | Predicted: 180-200 °C | Predicted based on the melting points of similar aromatic and heterocyclic compounds, which often exhibit relatively high melting points due to intermolecular interactions. For instance, 1-((Benzo[d]thiazol-2-ylamino)(2-phenyl-2H-1,2,3-triazol-4-yl)methyl)naphthalen-2-ol has a melting point of 198–200 °C[7]. |
| Solubility | Predicted: Soluble in DMSO, DMF, and methanol; sparingly soluble in ethanol; insoluble in water. | The presence of the aromatic naphthalene and thiazole rings suggests poor water solubility. The amine and methoxy groups may provide some polarity, allowing for solubility in polar organic solvents like DMSO and DMF. |
II. Synthesis and Purification
The most logical and established method for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis[1][8][9]. This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine, the key intermediates are 2-acetyl-6-methoxynaphthalene and thiourea. The overall synthetic workflow is depicted below.
Part A: Synthesis of 2-Acetyl-6-methoxynaphthalene
This precursor is synthesized via a Friedel-Crafts acylation of 2-methoxynaphthalene. The use of nitrobenzene as a solvent directs the acylation to the 6-position[2].
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).
-
Addition of Substrate: To the stirred solution, add finely ground 2-methoxynaphthalene (0.25 mol).
-
Acylation: Cool the mixture to approximately 5°C in an ice bath. Add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.
-
Reaction Progression: After the addition is complete, continue stirring in the ice bath for 2 hours. Then, allow the reaction mixture to stand at room temperature for at least 12 hours.
-
Work-up: Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 mL).
-
Extraction: Transfer the two-phase mixture to a separatory funnel with chloroform (50 mL). Separate the organic layer and wash it with three 100 mL portions of water.
-
Purification: Steam distill the organic layer to remove the nitrobenzene and chloroform. The solid residue is then dissolved in fresh chloroform, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation followed by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene[2].
Part B: Synthesis of 2-Bromo-1-(6-methoxy-2-naphthyl)ethanone
The α-bromination of the ketone is a critical step to prepare the α-haloketone required for the Hantzsch synthesis.
Experimental Protocol:
-
Reaction Setup: Dissolve 2-acetyl-6-methoxynaphthalene (1 equivalent) in glacial acetic acid.
-
Bromination: To the stirred solution, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction Completion: Stir the reaction mixture at room temperature for an additional 1-2 hours after the bromine addition is complete.
-
Precipitation and Isolation: Pour the reaction mixture into a large volume of ice-water. The solid precipitate of 2-bromo-1-(6-methoxy-2-naphthyl)ethanone is collected by filtration, washed with water until the filtrate is neutral, and then dried. The crude product can be used in the next step without further purification.
Part C: Synthesis of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine
The final step is the cyclocondensation reaction between the α-bromo ketone and thiourea.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-bromo-1-(6-methoxy-2-naphthyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine.
III. Spectral Analysis
Due to the lack of publicly available experimental spectra for 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine, the following spectral data are predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine in DMSO-d₆ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~3.90 | s | 3H | -OCH₃ | The methoxy protons on an aromatic ring typically appear as a singlet in this region[10][11]. |
| ~7.0-7.2 | br s | 2H | -NH₂ | The amine protons are expected to be a broad singlet and are exchangeable with D₂O. |
| ~7.1-7.9 | m | 7H | Ar-H and Thiazole-H | The six protons of the naphthyl ring and the proton on the thiazole ring will appear in the aromatic region as a complex multiplet. |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~55.5 | -OCH₃ | The carbon of the methoxy group typically resonates in this region[12]. |
| ~105-135 | Naphthyl and Thiazole carbons | The protonated and quaternary carbons of the aromatic and heterocyclic rings will appear in this range. |
| ~157 | C-O (Naphthyl) | The aromatic carbon attached to the methoxy group. |
| ~168 | C-N (Thiazole) | The carbon of the aminothiazole ring attached to the nitrogen atoms. |
FT-IR Spectroscopy (Predicted)
The FT-IR spectrum is invaluable for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| 3400-3250 | Medium | N-H stretch | Primary amines typically show two bands in this region due to symmetric and asymmetric stretching[13][14]. |
| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the naphthalene and thiazole rings[15]. |
| 1650-1580 | Strong | N-H bend | The scissoring vibration of the primary amine group[13][14]. |
| 1600-1450 | Medium-Strong | C=C and C=N stretch | Aromatic and heterocyclic ring stretching vibrations. |
| 1250-1020 | Strong | C-O and C-N stretch | Stretching vibrations of the aryl ether and the C-N bonds of the aminothiazole ring[13]. |
| 910-665 | Broad | N-H wag | Out-of-plane bending of the N-H bonds[13]. |
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
| m/z | Interpretation |
| 256 | [M]⁺, Molecular ion |
| 241 | [M - CH₃]⁺, Loss of a methyl radical from the methoxy group. |
| 213 | [M - CH₃ - CO]⁺, Subsequent loss of carbon monoxide. |
| 170 | Fragmentation of the naphthalene ring. |
The fragmentation pattern of 2-aminothiazole derivatives can be complex, often involving cleavage of the thiazole ring[5].
IV. Potential Applications and Future Directions
Given the pharmacological importance of the 2-aminothiazole and methoxynaphthalene moieties, 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known anti-inflammatory drugs suggests that it may possess anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, the 2-aminothiazole core is associated with a broad spectrum of biological activities, opening avenues for screening this compound against various targets, including microbial and cancer cell lines.
Future research should focus on the experimental validation of the predicted physicochemical and spectral data presented in this guide. Biological evaluation of this compound is warranted to explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could further optimize its biological activity and lead to the discovery of new drug candidates.
V. Conclusion
This in-depth technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine. By leveraging the well-established Hantzsch thiazole synthesis and providing detailed, step-by-step protocols, this guide serves as a valuable resource for researchers in organic and medicinal chemistry. While a lack of published experimental data necessitates the prediction of certain physicochemical and spectral properties, the information presented herein is grounded in established chemical principles and data from analogous structures, providing a high degree of confidence for the successful synthesis and identification of this compound. The exploration of the biological activities of this novel molecule holds significant promise for the discovery of new therapeutic agents.
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